Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a phenyl group attached to a pyrazole ring. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base, such as sodium ethoxide, and heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA or proteins can contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Lacks the amino and phenyl groups, making it less bioactive.
3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-Phenyl-3-methyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of an amino group.
Uniqueness
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which contribute to its diverse chemical reactivity and bioactivity. The presence of the amino group enhances its potential as a bioactive compound, while the ethyl ester group provides additional synthetic versatility .
Properties
IUPAC Name |
ethyl 3-amino-1-phenylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATKLRBOWCFWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561947 | |
Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-63-0 | |
Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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